1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is through a (3 + 2) cycloaddition reaction.
Substitution Reaction:
Methylation: The final step involves the methylation of the amine group to form the N-methylmethanamine moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a similar isoxazole core but differs in the presence of a propanol group instead of the N-methylmethanamine moiety.
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a fluorine atom instead of a chlorine atom, which can lead to different biological activities and properties.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: This compound lacks the halogen substitution, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which can influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11ClN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
InChI Key |
GPMLGUCCTNBQRB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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